2-Methyl-1,4-butanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91489. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

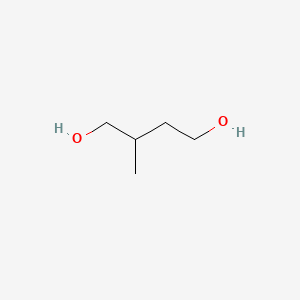

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCBGWLCXSUTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031185 | |

| Record name | 2-Methyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2938-98-9 | |

| Record name | 2-Methyl-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2938-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002938989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylene glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,4-BUTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QW64T6176 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Catalytic Synthesis of 2-Methyl-1,4-butanediol from Bio-derived Itaconic Acid

Abstract

The transition towards a bio-based economy necessitates the development of sustainable routes to valuable chemical intermediates traditionally derived from petrochemicals. Itaconic acid (IA), a top-12 platform chemical identified by the US Department of Energy, stands out as a versatile and renewable building block.[1] This guide provides an in-depth technical examination of the catalytic hydrogenation of itaconic acid to 2-Methyl-1,4-butanediol (MBDO), a C5 diol with significant applications in the polymer industry for producing high-performance polyesters and polyurethanes.[2] We will explore the underlying reaction mechanisms, the critical role of catalyst selection and reaction conditions in controlling product selectivity, and provide detailed experimental protocols for researchers and process development scientists.

Introduction: The Promise of Itaconic Acid

Itaconic acid (methylenesuccinic acid) is an unsaturated dicarboxylic acid produced via the fermentation of carbohydrates by fungi such as Aspergillus terreus.[3][4] Its bio-based origin and trifunctional structure—two carboxyl groups and a reactive methylene group—make it an exceptionally promising substitute for petroleum-derived monomers like acrylic acid.[1][5] The conversion of itaconic acid into derivatives like MBDO expands its value chain, offering a green pathway to specialty chemicals.[6] MBDO's branched structure, featuring a methyl group, imparts unique properties to polymers, making it a valuable monomer for advanced material synthesis.[2]

The Core Reaction: Catalytic Hydrogenation Mechanism

The synthesis of this compound from itaconic acid is achieved through catalytic hydrogenation, a process that involves the addition of hydrogen (H₂) across the double bond and to the carbonyls of the carboxyl groups. This transformation is not a single-step event but a complex reaction network influenced heavily by the catalyst and process parameters.

The overall reaction can be summarized as: C₅H₆O₄ (Itaconic Acid) + 4H₂ → C₅H₁₂O₂ (this compound) + 2H₂O

However, the mechanism proceeds through several key intermediates. Understanding this pathway is crucial for optimizing the reaction to maximize the yield of the desired diol.

Mechanistic Pathway

The hydrogenation process can be dissected into two primary stages:

-

Saturation of the Carbon-Carbon Double Bond: The first step is the rapid hydrogenation of the exocyclic methylene group of itaconic acid to form methylsuccinic acid (MSA). This step is relatively facile and occurs under mild conditions over many common hydrogenation catalysts (e.g., Pd, Pt, Ru).

-

Reduction of the Carboxylic Acid Groups: The subsequent reduction of the two carboxyl groups in MSA to primary alcohols is the more challenging and rate-determining part of the synthesis. This step requires more forcing conditions (higher temperature and pressure) and highly active catalysts, typically based on Ruthenium (Ru) or Rhenium (Re).[6]

During the reduction of the carboxyl groups, several key intermediates can form, leading to a complex product mixture if not properly controlled. The primary intermediate is methyl-γ-butyrolactone (MGBL), formed via the reduction of one carboxyl group and subsequent intramolecular esterification (cyclization).[2][6] This lactone can then be further hydrogenated to yield the target MBDO. A potential side-reaction is the over-reduction and dehydration of MBDO to form 3-methyltetrahydrofuran (MTHF), a valuable green solvent but an undesired byproduct in this context.[6]

The diagram below illustrates the principal reaction pathways.

Caption: Reaction mechanism for the hydrogenation of Itaconic Acid to this compound.

Catalyst Selection and Process Optimization: The Key to Selectivity

The choice of catalyst and reaction conditions are the most critical factors determining the efficiency and selectivity of the conversion of itaconic acid to MBDO. The goal is to promote the hydrogenation of the carboxyl groups while minimizing the formation of the MTHF byproduct.

Catalytic Systems

Various heterogeneous catalysts have been explored for this transformation. Bimetallic systems often exhibit superior performance due to synergistic effects.

-

Ruthenium-based Catalysts (e.g., Ru/C): Ruthenium is highly effective for the hydrogenation of carboxylic acids and lactones.[2] However, its activity must be carefully controlled. At lower temperatures (e.g., 100°C), Ru/C can favor the formation of MBDO, but at higher temperatures (e.g., 200°C), it can promote the dehydration reaction, leading to increased formation of MTHF and the intermediate MGBL.[2]

-

Palladium-Rhenium Catalysts (e.g., Pd-ReOₓ/C): The addition of Rhenium as a promoter to Palladium significantly enhances the catalyst's ability to reduce carboxylic acids.[6] Rhenium is believed to facilitate the ring-opening of the MGBL intermediate, which is often a rate-limiting step, thereby increasing the overall rate of MBDO formation.[6]

-

Copper-based Catalysts (e.g., Cu/C): While copper catalysts are widely used for ester hydrogenation, their activity for direct carboxylic acid reduction is generally lower than noble metals. They are often employed in multi-step processes where an ester derivative of itaconic acid is used as the starting material.[2]

Influence of Reaction Parameters

-

Temperature: Temperature has a profound effect on selectivity. While higher temperatures increase the reaction rate, they often favor the formation of the thermodynamically stable cyclic ether, MTHF. Optimal temperatures typically range from 150 to 250°C, representing a compromise between reaction rate and selectivity towards the desired diol.[2]

-

Pressure: High hydrogen pressure (typically 50 to 300 bar) is essential to favor the hydrogenation reactions over competing pathways and to maintain the catalyst in its active state.[2]

-

Solvent: The reaction is often performed in an aqueous solution, as itaconic acid is produced via fermentation in water. The presence of water can influence reaction pathways and catalyst stability.

Comparative Performance Data

The following table summarizes representative data for different catalytic systems, highlighting the impact of conditions on product distribution.

| Catalyst System | Temperature (°C) | Pressure (H₂) (bar) | IA Conversion (%) | MBDO Selectivity (%) | Major Byproducts/Intermediates | Reference |

| Ru/C | 100 | Not Specified | High | ~98% (of Diol+MGBL) | Methyl-γ-butyrolactone (MGBL) | [2] |

| Ru/C | 200 | Not Specified | High | ~10% (of Diol+MGBL) | Methyl-γ-butyrolactone (MGBL) | [2] |

| Pd-5FeOx/C | 200 | 50 | >99% (Succinic Acid) | >70% (BDO from SA) | γ-butyrolactone | [6] |

| Pd-ReOx/C | Not Specified | Not Specified | High | >90% | Methylsuccinic acid (MSA), MGBL | [6] |

Note: Data for Pd-5FeOx/C is for the analogous hydrogenation of succinic acid to 1,4-butanediol, demonstrating the catalyst's efficacy for carboxyl group reduction.

Experimental Protocol: Lab-Scale Synthesis of MBDO

This section provides a generalized, self-validating protocol for the hydrogenation of itaconic acid. Researchers should adapt conditions based on their specific catalyst and equipment.

Materials and Equipment

-

Reactants: Itaconic Acid (99%), Deionized Water, Hydrogen (UHP Grade)

-

Catalyst: 5% Ru-Re/C (or other selected catalyst)

-

Equipment: High-pressure batch reactor (e.g., Parr or Autoclave Engineers) equipped with magnetic stirring, gas inlet/outlet, temperature controller, and pressure gauge.

-

Analysis: Gas Chromatograph with a Flame Ionization Detector (GC-FID) and Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) Spectrometer.

-

Purification: Rotary evaporator, filtration apparatus, short-path distillation unit.

Experimental Workflow

The overall workflow from catalyst preparation to final product analysis is depicted below.

Caption: General experimental workflow for the synthesis and analysis of MBDO.

Step-by-Step Procedure

-

Reactor Charging: Prepare a 20 wt% aqueous solution of itaconic acid in deionized water. Add the solution (e.g., 100 mL) and the catalyst (e.g., 1-5 wt% relative to itaconic acid) to the high-pressure reactor vessel.

-

System Purge: Seal the reactor. Purge the system three times with nitrogen gas followed by three times with hydrogen gas to remove all air.

-

Reaction Execution: Pressurize the reactor with hydrogen to an initial pressure of 20 bar (at room temperature). Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 160°C). Once the temperature is stable, increase the hydrogen pressure to the final setpoint (e.g., 100 bar). Monitor the pressure drop over time to track hydrogen consumption.

-

Reaction Completion & Cooldown: After the desired reaction time (e.g., 6 hours) or when hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature (< 40°C).

-

Product Recovery: Carefully vent the excess hydrogen pressure. Open the reactor and recover the liquid product mixture.

-

Catalyst Separation: Separate the heterogeneous catalyst from the liquid product by vacuum filtration. The catalyst can be washed, dried, and stored for recycling studies.

-

Solvent Removal: Remove the water from the filtrate using a rotary evaporator.

-

Purification: Purify the crude product (a viscous liquid) via vacuum distillation to isolate this compound from unreacted intermediates and non-volatile impurities.

-

Analysis: Characterize the final product and intermediate samples using GC-MS to determine conversion and selectivity, and confirm the structure using ¹H and ¹³C NMR.

Conclusion and Future Outlook

The catalytic hydrogenation of itaconic acid presents a viable and sustainable pathway for the production of this compound. The core challenge lies in steering the reaction selectivity towards the desired diol and away from cyclic intermediates and byproducts. This is primarily achieved through the rational design of multifunctional catalysts, such as bimetallic systems containing Ru or Re, and the precise control of reaction temperature and pressure. As catalyst technology advances and the bio-based economy matures, this process will become increasingly important for producing green polymers and specialty chemicals, reducing our reliance on fossil fuels and creating a more sustainable chemical industry.

References

- This compound | 2938-98-9. Benchchem.

- Itaconic Acid: A Promising and Sustainable Platform Chemical?. Applied Science and Engineering Progress.

- Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers. MDPI.

- Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing.

- Itaconic Acid: A Promising and Sustainable Platform Chemical?.

- Emerging biotechnologies for production of itaconic acid and its applications as a pl

- A sustainable process for the production of this compound by hydrogenation of biomass-derived itaconic acid.

- World market and biotechnological production of itaconic acid. PMC - NIH.

- Itaconic acid is a mammalian metabolite induced during macrophage activ

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methyl-1,4-butanediol Enantiomers

Introduction: The Significance of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers – pairs of molecules that are identical in constitution but opposite in their spatial orientation. While enantiomers share many physical properties in an achiral environment, their interactions with chiral biological systems, such as receptors and enzymes, can differ dramatically. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, a thorough understanding and characterization of individual enantiomers are paramount in the development of safe and effective drugs. This guide provides an in-depth technical overview of the physicochemical properties of the enantiomers of 2-Methyl-1,4-butanediol, a valuable chiral building block in asymmetric synthesis.[1]

This compound possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers: (R)-2-Methyl-1,4-butanediol and (S)-2-Methyl-1,4-butanediol.[1] This guide will delve into their synthesis and resolution, comparative physicochemical properties, and the analytical techniques employed for their characterization.

Molecular Structure and Stereochemistry

The fundamental difference between the (R) and (S) enantiomers of this compound lies in the spatial arrangement of the four groups attached to the chiral carbon (C2): a hydrogen atom, a methyl group, a hydroxymethyl group (-CH2OH), and a 2-hydroxyethyl group (-CH2CH2OH).

Caption: 3D representation of (R) and (S)-2-Methyl-1,4-butanediol.

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. Several strategies can be employed, broadly categorized into enantioselective synthesis and resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to create a specific enantiomer directly. One notable method involves the asymmetric Michael addition to γ-menthyloxybutenolides. In this approach, a chiral auxiliary, such as d- or l-menthol, is used to direct the stereochemical outcome of the reaction. For instance, the enantioselective reduction of (S)-3-methyl-5-(d-menthyloxy)-butyrolactone with a reducing agent like lithium aluminum hydride (LiAlH4), followed by deprotection, can yield enantiomerically pure (S)-2-Methyl-1,4-butanediol with a high enantiomeric excess.[1]

Resolution of Racemic Mixtures

Alternatively, a racemic mixture of this compound can be synthesized, followed by separation of the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

Comparative Physicochemical Properties

Enantiomers exhibit identical physicochemical properties in an achiral environment. Any differences in these properties arise only when they interact with another chiral entity or with plane-polarized light.

| Property | Racemic this compound | (R)-2-Methyl-1,4-butanediol | (S)-2-Methyl-1,4-butanediol |

| CAS Number | 2938-98-9 | 22644-28-6 | 70423-38-0 |

| Molecular Formula | C5H12O2 | C5H12O2 | C5H12O2 |

| Molecular Weight | 104.15 g/mol | 104.15 g/mol | 104.15 g/mol |

| Boiling Point | 126-127 °C | 127 °C / 14mmHg | Not explicitly found |

| Density | 1.4497 g/cm³ (20 °C) | 0.992 g/mL at 20 °C | 0.992 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.443 | 1.449 | 1.449 |

| Melting Point | 50.86 °C (estimate) | Not explicitly found | Not explicitly found |

| Solubility | Soluble in water | Soluble in water | Not explicitly found |

| Optical Rotation | 0° (racemic mixture) | (+) (dextrorotatory) | (-) (levorotatory) |

Note: Some data points for individual enantiomers were not explicitly found in the initial search and are expected to be identical to the other enantiomer or the racemic mixture in an achiral environment.

The Impact of the Methyl Group

The presence of the methyl group in this compound introduces a branch in the carbon chain compared to its parent compound, 1,4-butanediol. This structural modification significantly influences the physical and chemical properties of polymers derived from it. The branching in this compound tends to reduce the crystallinity of polymers when compared to those synthesized from the linear 1,4-butanediol.[1]

Experimental Protocols

Protocol 1: Determination of Boiling Point (Microscale)

This protocol outlines a microscale method for determining the boiling point of a liquid, suitable for small sample volumes.

Materials:

-

Thiele tube

-

Thermometer

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side-arm.

-

Add a small amount of the this compound enantiomer to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and test tube assembly into the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for boiling point determination.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol provides a general framework for the separation of this compound enantiomers using chiral HPLC. The specific column and mobile phase may require optimization.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based)

-

Mobile phase (e.g., a mixture of hexane and a polar modifier like ethanol or isopropanol)

-

Sample of racemic this compound dissolved in the mobile phase

Procedure:

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

-

Inject a small volume of the prepared sample solution onto the column.

-

Run the chromatogram and monitor the elution of the enantiomers using the UV detector.

-

The two enantiomers will elute at different retention times, resulting in two separate peaks.

-

The ratio of the areas of the two peaks can be used to determine the enantiomeric excess of a non-racemic mixture.

Caption: Chiral HPLC separation workflow.

Conclusion

The enantiomers of this compound serve as a clear example of the importance of stereochemistry in the chemical and pharmaceutical sciences. While sharing identical fundamental physicochemical properties in an achiral context, their distinct spatial arrangements lead to differential interactions with other chiral molecules and with plane-polarized light. A comprehensive understanding of their synthesis, resolution, and characterization, as detailed in this guide, is essential for their effective utilization as chiral building blocks in the development of new and improved therapeutic agents. The provided protocols offer a practical foundation for researchers and scientists working with these and other chiral molecules.

References

-

(S)-(-)-2-Methyl-1,4-butanediol. PubChem. [Link]

-

This compound | C5H12O2 | CID 18053. PubChem. [Link]

-

(R)-2-methyl-1,4-butanediol. ChemBK. [Link]

-

Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0062266). Human Metabolome Database. [Link]

-

1,4-Butanediol, 2-methyl-. NIST WebBook. [Link]

-

1H NMR spectra of (a) methanol and (b) 1,4-butanediol in Pd/TiO2 (a) catalyst. ResearchGate. [Link]

-

Specific Optical Rotation and Absolute Configuration of Flexible Molecules Containing a 2-Methylbutyl Residue. ResearchGate. [Link]

-

(R)-(+)-2-methyl-1,4-butanediol. NIST WebBook. [Link]

-

Chiral HPLC Separations. Phenomenex. [https://www.phenomenex.com/Library/Details/Chiral HPLC Separations]([Link] HPLC Separations)

-

This compound - Optional[13C NMR]. SpectraBase. [Link]

-

1,4-BUTANEDIOL. SWGDRUG.org. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

Process for producing 2-formyl-1,4-butanediol. European Patent Office. [Link]

-

This compound (C5H12O2). PubChemLite. [Link]

-

(2R)-2-Methyl-1,4-butanediol | C5H12O2 | CID 10975426. PubChem. [Link]

-

1,4-Butanediol. Wikipedia. [Link]

-

The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters. ResearchGate. [Link]

-

Molecular Motors' Magic Methyl and Its Pivotal Influence on Rotation. PMC. [Link]

-

Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. [Link]

-

What is the solubility of 1,4 - Butanediol in organic solvents?. Blog - Talent. [Link]

-

The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters. PMC - NIH. [Link]

-

Author's personal copy Conformational analysis of 1,4-butanediol: A microwave spectroscopy study. ResearchGate. [Link]

-

1,4-ButaneDiol (BDO) synthesis by Cu-Chromite catalyzer. International Journal of Chemical Studies. [Link]

- Process for preparing 1,4-butanediol.

-

Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. [Link]

-

Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Methyl-1,4-butanediol

This guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-1,4-butanediol (CAS No. 2938-98-9), a key chemical intermediate.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and established experimental protocols.

Introduction to this compound

This compound is a chiral diol with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol .[1][3] Its structure, featuring two primary hydroxyl groups and a methyl-substituted chiral center, makes it a valuable building block in various chemical syntheses. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure in any application. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a comprehensive analytical portrait of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Analysis of this compound

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. The analysis of chemical shifts (δ), integration values, and signal multiplicities (splitting patterns) allows for the unambiguous assignment of each proton.

Data Summary:

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 0.91 | Doublet | 3H | -CH₃ |

| b | 1.47 - 1.61 | Multiplet | 2H | -CH₂- (at C3) |

| c | 1.76 | Multiplet | 1H | -CH- (at C2) |

| d | 3.38 - 3.47 | Multiplet | 2H | -CH₂OH (at C1) |

| e | 3.60 - 3.70 | Multiplet | 2H | -CH₂OH (at C4) |

| f | 4.77 | Singlet (broad) | 2H | -OH |

Interpretation:

The ¹H NMR spectrum of this compound displays six distinct signals, consistent with its molecular structure.

-

The Upfield Region (0.91 ppm): The doublet integrating to three protons is characteristic of a methyl group adjacent to a single proton, corresponding to the -CH₃ group at position C2.

-

The Methylene Protons (1.47 - 1.76 ppm): The complex multiplets in this region arise from the diastereotopic protons of the methylene group at C3 and the methine proton at C2. The proximity to the chiral center results in distinct magnetic environments for these protons.

-

The Hydroxymethyl Protons (3.38 - 3.70 ppm): The two multiplets in this downfield region correspond to the methylene protons adjacent to the hydroxyl groups at C1 and C4. The electronegativity of the oxygen atoms deshields these protons, shifting their signals downfield.

-

The Hydroxyl Protons (4.77 ppm): The broad singlet is characteristic of the exchangeable hydroxyl protons. Its chemical shift can vary with concentration, temperature, and solvent.

¹³C NMR Analysis of this compound

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom.

Data Summary:

| Chemical Shift (ppm) | Assignment |

| 16.5 | -CH₃ |

| 34.0 | -CH₂- (at C3) |

| 36.5 | -CH- (at C2) |

| 61.0 | -CH₂OH (at C4) |

| 68.0 | -CH₂OH (at C1) |

Interpretation:

The spectrum shows five distinct signals, confirming the five unique carbon environments in the molecule.

-

The most upfield signal at 16.5 ppm is assigned to the methyl carbon (-CH₃).

-

The signals at 34.0 ppm and 36.5 ppm correspond to the methylene (-CH₂-) and methine (-CH-) carbons of the butane backbone, respectively.

-

The two downfield signals at 61.0 ppm and 68.0 ppm are assigned to the carbons bearing the hydroxyl groups (-CH₂OH). The electronegative oxygen atoms cause a significant downfield shift for these carbons.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-resolution NMR spectra of liquid samples like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

-

For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) data using a Fourier transform, followed by phase and baseline correction.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Analysis of this compound

The IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl and alkyl groups.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 (broad) | Strong | O-H stretch | Alcohol |

| 2950 - 2850 | Strong | C-H stretch | Alkane |

| 1460 | Medium | C-H bend | Alkane |

| 1050 | Strong | C-O stretch | Primary Alcohol |

Interpretation:

-

O-H Stretching: The most prominent feature is the very broad and strong absorption band centered around 3350 cm⁻¹ . This is indicative of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. The broadness of this peak is a classic signature of intermolecular hydrogen bonding in alcohols.

-

C-H Stretching: The strong absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain.

-

C-H Bending: The absorption at approximately 1460 cm⁻¹ corresponds to the C-H bending (scissoring) vibrations of the methylene groups.

-

C-O Stretching: A strong band observed around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of the primary alcohol functional groups.

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

After the measurement is complete, carefully clean the ATR crystal with a solvent-moistened cloth to remove all traces of the sample.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used to deduce its structure.

Mass Spectrum Analysis of this compound

The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragmentation patterns for a primary alcohol.

Data Summary:

| m/z | Relative Intensity | Possible Fragment |

| 86 | Low | [M - H₂O]⁺ |

| 73 | Moderate | [M - CH₂OH]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ or [CH₃CHOH]⁺ |

| 31 | High | [CH₂OH]⁺ |

Interpretation:

The molecular ion peak (M⁺) at m/z 104 is expected to be weak or absent in the EI spectrum of an alcohol due to facile fragmentation.

-

Loss of Water (m/z 86): A peak corresponding to the loss of a water molecule from the molecular ion is commonly observed for alcohols.

-

Alpha-Cleavage: The fragmentation of the bond adjacent to the oxygen atom is a characteristic pathway for alcohols.

-

Loss of a hydroxymethyl radical (-CH₂OH) from the C1 position would result in a fragment at m/z 73 .

-

Cleavage between C1 and C2 would yield the [CH₂OH]⁺ ion at m/z 31 , which is a very common and often intense peak for primary alcohols.

-

-

Further Fragmentation: The base peak at m/z 43 likely arises from further fragmentation of the carbon chain, potentially forming a stable secondary carbocation. The peak at m/z 55 can be attributed to the loss of water and a methyl group.

Experimental Protocol for EI-MS Data Acquisition

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize the sample, leading to extensive fragmentation.

-

Sample Introduction:

-

For volatile liquids like this compound, a direct insertion probe or, more commonly, a gas chromatograph (GC) is used for sample introduction into the mass spectrometer.

-

When using a GC, a dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities before entering the ion source.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.

-

This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Fragmentation and Mass Analysis:

-

The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

The positive ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

-

Integrated Spectroscopic Analysis and Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they allow for a confident and complete characterization of the molecule.

The workflow for the spectroscopic characterization of this compound can be visualized as follows:

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal identification of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the number of unique atomic environments. The IR spectrum clearly identifies the presence of hydroxyl and alkyl functional groups. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic data set serves as a reliable reference for the quality control and structural verification of this compound in research and industrial applications.

References

-

National Institute of Standards and Technology. (n.d.). 1,4-Butanediol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-1,4-butanediol Derivatives

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.

Abstract

2-Methyl-1,4-butanediol, a chiral building block, presents an intriguing scaffold for the development of novel psychoactive compounds. This guide delineates the scientific rationale, synthetic strategies, and a comprehensive suite of biological evaluation protocols for investigating the therapeutic potential of its derivatives. The central hypothesis posits that these derivatives function as prodrugs, undergoing metabolic conversion to analogs of gamma-hydroxybutyrate (GHB), a potent neuromodulator with known sedative, anxiolytic, and abuse potential. We provide a detailed roadmap for researchers to explore the structure-activity relationships, pharmacological mechanisms, and neurotoxicological profiles of this promising, yet underexplored, class of compounds. This document is intended not as a review of existing data, but as a forward-looking guide to enable new research in this area.

Introduction: The Rationale for Investigating this compound Derivatives

This compound is a structurally simple, chiral diol. Its parent compound, 1,4-butanediol, is well-documented to be a metabolic precursor to gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug.[1] This metabolic conversion is primarily mediated by alcohol dehydrogenase and aldehyde dehydrogenase.[2] GHB exerts its effects through interaction with the GABAergic system, primarily as a weak agonist at GABAB receptors and as an agonist at the specific GHB receptor.[1]

The introduction of a methyl group at the 2-position of the butanediol backbone introduces a chiral center, offering the potential for stereospecific interactions with biological targets. Furthermore, derivatization of the primary and secondary hydroxyl groups allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and formulation characteristics. These modifications could lead to compounds with altered pharmacokinetic and pharmacodynamic profiles compared to GHB, potentially offering therapeutic advantages.

This guide will focus on the hypothesis that simple derivatives of this compound, such as esters and ethers, are likely to be prodrugs of 3-methyl-GHB, a known but less-studied analog of GHB. We will provide the necessary theoretical background and practical methodologies to test this hypothesis and characterize the biological activity of this novel chemical space.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound itself can be achieved through various routes, including the catalytic hydrogenation of itaconic acid or its esters.[3] For the purposes of exploring biological activity, both racemic and enantiomerically pure forms of the diol are valuable starting materials. Enantiomerically pure (R)- and (S)-2-Methyl-1,4-butanediol can be obtained through asymmetric synthesis or resolution of the racemate.[4]

Synthesis of Ester Derivatives

Esterification of the hydroxyl groups of this compound can be achieved through standard methods. The following protocol describes a general procedure for the synthesis of a di-ester derivative.

Protocol 2.1: Synthesis of this compound diacetate

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

Acetyl chloride (2.2 eq) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Synthesis of Ether Derivatives

Ether derivatives can be prepared using methods such as the Williamson ether synthesis. The following is a general protocol for the synthesis of a di-ether derivative.

Protocol 2.2: Synthesis of 1,4-Dimethoxy-2-methylbutane

-

To a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0 °C is added a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

Methyl iodide (2.5 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 18-24 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Biological Evaluation: A Step-by-Step Approach

The biological evaluation of this compound derivatives should be conducted in a stepwise manner, starting with an assessment of their metabolic fate and culminating in the characterization of their pharmacological effects and neurotoxicity.

In Vitro Metabolism Studies

The primary hypothesis is that these derivatives are prodrugs. Therefore, the first step is to determine if they are metabolized to the corresponding GHB analog. This can be achieved using in vitro metabolism assays with liver microsomes.[5][6]

Protocol 3.1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiation of Reaction: Add the test compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound and the appearance of the predicted metabolite (3-methyl-GHB).

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compound.

dot

Caption: Workflow for GABAB receptor binding assay.

Cell Viability and Neurotoxicity Assays

It is crucial to assess the potential neurotoxicity of the parent compounds and their metabolites. A variety of cell-based assays can be employed for this purpose using neuronal cell lines (e.g., SH-SY5Y) or primary neurons. [7][8] Protocol 3.3: MTT Assay for Cell Viability

-

Cell Culture: Plate neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (both the prodrug and the metabolite) for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Structure-Activity Relationship (SAR) Studies: A Proposed Framework

A systematic exploration of the SAR is essential for optimizing the biological activity of this compound derivatives. A focused library of ester and ether derivatives should be synthesized and evaluated using the protocols outlined above.

| Derivative | R1 (at C1) | R2 (at C4) | Predicted Metabolic Stability | Predicted Potency |

| 1 | -H | -H | - | - |

| 2 | -COCH3 | -COCH3 | Low | Moderate |

| 3 | -COC2H5 | -COC2H5 | Moderate | Moderate |

| 4 | -COC(CH3)3 | -COC(CH3)3 | High | Low |

| 5 | -CH3 | -CH3 | High | Low |

| 6 | -C2H5 | -C2H5 | High | Low |

dot

Sources

- 1. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 2938-98-9 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 8. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]

CAS number and IUPAC name for 2-Methyl-1,4-butanediol isomers

An In-depth Technical Guide to the Isomers of 2-Methyl-1,4-butanediol: Nomenclature, Synthesis, and Applications

Introduction

This compound (2-M-1,4-BDO) is a branched-chain diol that serves as a critical building block in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. Its structure, featuring two hydroxyl groups and a chiral center, imparts unique properties that distinguish it from its linear counterpart, 1,4-butanediol (1,4-BDO). The presence of a methyl group at the second carbon position introduces chirality, resulting in two distinct stereoisomers, or enantiomers.[1] This chirality is of paramount importance in drug development and asymmetric synthesis, where the specific three-dimensional arrangement of a molecule can dictate its biological activity and efficacy. This guide provides a comprehensive overview of the isomers of this compound, detailing their nomenclature, physicochemical properties, synthesis methodologies, and applications for researchers and drug development professionals.

Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is 2-methylbutane-1,4-diol .[1][2][3] The molecule possesses a chiral center at the C-2 carbon, giving rise to two enantiomers: (R)-2-Methyl-1,4-butanediol and (S)-2-Methyl-1,4-butanediol.[1][2][4] These isomers are mirror images of each other and exhibit opposite optical rotations.

Data Summary of Isomers

The following table summarizes the key identifiers for the racemic mixture and the individual enantiomers of this compound.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (Racemic) | 2-methylbutane-1,4-diol | 2938-98-9[1][2][3][4] | C₅H₁₂O₂[2][3][4] | 104.15[3] |

| (R)-2-Methyl-1,4-butanediol | (R)-(+)-2-Methyl-1,4-butanediol | 22644-28-6[1][5][6][7] | C₅H₁₂O₂[5] | 104.15[7] |

| (S)-2-Methyl-1,4-butanediol | (S)-(-)-2-Methyl-1,4-butanediol | 70423-38-0[1][8] | C₅H₁₂O₂[8] | 104.15[8][9] |

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its bifunctional nature, containing two primary hydroxyl groups. These properties are crucial for its application in synthesis and polymer chemistry.

| Property | Value | Source |

| Appearance | Colorless liquid | [5] |

| Density | ~0.992 g/mL at 20 °C | |

| Refractive Index | n20/D ~1.449 | |

| Topological Polar Surface Area | 40.5 Ų | [3][5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several pathways, with the choice of method often depending on the desired stereochemistry and scale of production.

Racemic Synthesis via Hydrogenation

A prominent industrial method for producing racemic this compound involves the catalytic hydrogenation of itaconic acid or its derivatives.[1] Itaconic acid is a bio-based platform chemical, making this a potentially sustainable route. The reaction typically utilizes catalysts such as copper-based systems, palladium (Pd), or rhenium (Re). The choice of catalyst, temperature, and pressure are critical parameters that influence reaction rates and the selectivity towards this compound over potential byproducts like 3-methyltetrahydrofuran.[1]

Caption: General synthesis pathway for racemic this compound.

Enantioselective Synthesis

For applications in pharmaceuticals and other stereospecific fields, the synthesis of enantiomerically pure (R)- or (S)-2-Methyl-1,4-butanediol is essential.[1] These methods employ chiral auxiliaries or asymmetric catalysts to control the stereochemical outcome of the reaction.

One documented strategy involves the use of γ-menthyloxybutenolides, which are prepared from readily available d- or l-menthol. The bulky menthyl group provides steric hindrance that directs subsequent reactions in a stereoselective manner. For instance, a 1,4-addition reaction to the γ-menthyloxybutenolide, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), can yield optically pure (R)-2-methyl-butane-1,4-diol.[1]

Experimental Protocol: Conceptual Synthesis via Hydrogenation

The following protocol outlines the general steps for the synthesis of this compound from an appropriate precursor.

-

Reactor Setup: A high-pressure autoclave reactor is charged with the starting material (e.g., itaconic acid), a suitable solvent (e.g., water or an alcohol), and the chosen hydrogenation catalyst (e.g., a supported Palladium or Rhenium catalyst).

-

Inerting: The reactor is sealed and purged multiple times with an inert gas, such as nitrogen, to remove all oxygen.

-

Pressurization: The reactor is then pressurized with hydrogen gas to the desired operating pressure.

-

Reaction: The mixture is heated to the target temperature while being stirred vigorously to ensure efficient mixing of reactants and catalyst. The reaction is monitored by tracking hydrogen consumption.

-

Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst.

-

Purification: The crude product is purified, typically through vacuum distillation, to isolate this compound from the solvent and any byproducts.

Applications in Research and Drug Development

The bifunctional nature and chirality of this compound isomers make them valuable intermediates in organic synthesis.[1]

-

Chiral Building Blocks: The enantiomerically pure forms, (R)- and (S)-2-Methyl-1,4-butanediol, are crucial in asymmetric synthesis.[1] They allow for the introduction of a specific stereocenter into a target molecule, which is a fundamental requirement in the synthesis of many active pharmaceutical ingredients (APIs) where only one enantiomer exhibits the desired therapeutic effect.

-

Polymer Chemistry: As a diol, this compound is used in the production of polyesters and polyurethanes. The methyl branch disrupts the polymer chain regularity compared to polymers made from linear 1,4-BDO, which can reduce crystallinity and modify physical properties like flexibility and melting point.[1]

-

Fragrance Industry: The (S)-enantiomer has been noted for its use in the synthesis of methyl 3-methyloctanoate, a component found in perfumes.[1]

Comparative Analysis with Related Diols

Understanding the structural differences between this compound and related diols highlights its unique utility.

-

vs. 1,4-Butanediol (1,4-BDO): 1,4-BDO is a linear C4 diol, while 2-M-1,4-BDO is a branched C5 diol.[1] The key difference is the methyl group on the C-2 position in 2-M-1,4-BDO, which creates a chiral center and introduces branching. This branching reduces the crystallinity in polymers derived from it.[1] 1,4-BDO is a major commodity chemical used to produce tetrahydrofuran (THF), polybutylene terephthalate (PBT), and polyurethanes.[10][11][12][13]

-

vs. 2-Methyl-1,3-butanediol: This is a structural isomer of 2-M-1,4-BDO where the hydroxyl groups are at positions 1 and 3. This 1,3-diol arrangement alters the molecule's reactivity and leads to different polymerization pathways and resulting polymer properties compared to the 1,4-diol structure.[1]

Conclusion

The isomers of this compound represent a versatile class of chiral synthons with significant applications in both academic research and industrial manufacturing. The ability to synthesize enantiomerically pure forms of this diol is critical for the development of stereospecific pharmaceuticals and fine chemicals. As the demand for complex, chiral molecules continues to grow, the importance of well-characterized building blocks like (R)- and (S)-2-Methyl-1,4-butanediol will undoubtedly increase, driving further innovation in synthetic methodologies and applications.

References

-

NIST. 1,4-Butanediol, 2-methyl-. [Link]

-

NIST. 1,4-Butanediol, 2-methyl-. [Link]

-

PubChem - NIH. This compound | C5H12O2 | CID 18053. [Link]

-

PubChem. (2R)-2-Methyl-1,4-butanediol | C5H12O2 | CID 10975426. [Link]

-

NIST. 1,4-Butanediol, 2-methyl-. [Link]

-

PubChem. (S)-(-)-2-Methyl-1,4-butanediol. [Link]

-

European Patent Office. Process for producing 2-formyl-1,4-butanediol - EP 0627399 B1. [Link]

-

CAS Common Chemistry. Oxirane, 2,2′-[1,6-naphthalenediylbis(oxymethylene)]bis-, homopolymer. [Link]

-

CAS Common Chemistry. Nylon 6/66. [Link]

-

Wikipedia. 1,4-Butanediol. [Link]

-

PubChem. 1,4-Butanediol | HO(CH2)4OH | CID 8064. [Link]

-

The Good Scents Company. isotridecyl stearate octadecanoic acid, 11-methyldodecyl ester. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). 1,4-Butanediol. [Link]

-

ChemView - EPA. No. [Link]

-

UNII. 9YX958J3X9. [Link]

Sources

- 1. This compound | 2938-98-9 | Benchchem [benchchem.com]

- 2. 1,4-Butanediol, 2-methyl- [webbook.nist.gov]

- 3. This compound | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Butanediol, 2-methyl- [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. (2R)-2-Methyl-1,4-butanediol | C5H12O2 | CID 10975426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 22644-28-6 CAS MSDS ((R)-2-Methyl-1,4-butanediol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. (S)-(-)-2-Methyl-1,4-butanediol | C5H12O2 | CID 10866273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 11. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to 2-Methyl-1,4-butanediol: From Discovery and Natural Occurrence to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,4-butanediol, a chiral diol, is an emerging platform chemical with significant potential in the synthesis of polymers, pharmaceuticals, and other fine chemicals. This guide provides a comprehensive overview of its discovery, natural occurrence, and diverse synthetic routes, including both traditional chemical methods and recent advancements in biosynthesis. Detailed protocols for its synthesis and characterization are presented, alongside an exploration of its current and future applications, particularly in drug development and polymer science. This document serves as a technical resource for researchers and professionals engaged in the study and utilization of this versatile molecule.

Introduction: Unveiling a Versatile Chiral Building Block

This compound (IUPAC name: 2-methylbutane-1,4-diol) is a branched-chain diol with the chemical formula C₅H₁₂O₂.[1][2] Its structure features a four-carbon chain with hydroxyl groups at positions 1 and 4, and a methyl group at position 2, which introduces a chiral center. This chirality gives rise to two enantiomers: (R)-2-methyl-1,4-butanediol and (S)-2-methyl-1,4-butanediol, each with unique properties and applications in stereospecific synthesis.

The presence of two primary hydroxyl groups and a chiral center makes this compound a valuable and versatile building block in organic synthesis. It serves as a monomer for the creation of specialty polymers with tailored properties and as a chiral precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This guide delves into the nascent history of this compound, its recent discovery in biological systems, established and novel synthetic methodologies, and its burgeoning applications.

Discovery and Natural Occurrence: A Recent Revelation

Unlike many fundamental platform chemicals with a long history of isolation from natural sources, the story of this compound is one of modern synthetic chemistry and biotechnology.

A Synthetic Genesis: The Dawn of this compound

A Breakthrough in Biosynthesis: The First Microbial Production

A landmark development in the story of this compound came in 2022 with the first reported microbial synthesis of this compound. Researchers successfully engineered Escherichia coli to produce this compound, along with other structurally diverse diols, by expanding the amino acid metabolism of the bacterium. This pioneering work established a biosynthetic pathway, demonstrating the potential for producing this valuable chemical from renewable feedstocks.

It is important to note that this discovery was in a metabolically engineered organism. To date, there is a lack of substantial evidence for the widespread natural occurrence of this compound in plants, fungi, or other non-engineered microorganisms. The biosynthesis of other branched-chain diols, such as 2,3-butanediol, is well-documented in various bacteria.[5] However, the specific isomer, this compound, appears to be a novel product of synthetic biology rather than a commonly isolated natural product.

Synthetic Methodologies: Chemical and Biological Routes

The synthesis of this compound can be achieved through various chemical and, more recently, biological pathways. The choice of method often depends on the desired scale, purity, and enantiomeric form.

Chemical Synthesis: Established and Scalable Processes

A prominent and sustainable route to this compound involves the catalytic hydrogenation of itaconic acid, a bio-based dicarboxylic acid. This process typically involves a two-step reduction, first to methyl-γ-butyrolactones and subsequently to this compound.[4]

-

Reaction Pathway: The hydrogenation of the carbon-carbon double bond of itaconic acid, followed by the reduction of both a carboxylic acid and an ester group, leads to the formation of this compound.

-

Catalysts and Conditions: A variety of catalysts can be employed, with ruthenium-based catalysts (e.g., Ru/C) showing high efficacy for the second reduction step at moderate temperatures (e.g., 100 °C).[4] The initial reduction of the acid can be achieved with catalysts like palladium on carbon (Pd/C) at higher temperatures.

-

Yield and Selectivity: This two-stage approach can achieve high yields of this compound, with reported yields of around 80% for the conversion of methyl-γ-butyrolactone.[4]

Experimental Protocol: Two-Stage Hydrogenation of Itaconic Acid

Objective: To synthesize this compound from itaconic acid via a two-stage hydrogenation process.

Stage 1: Hydrogenation of Itaconic Acid to Methyl-γ-butyrolactones

-

Reactor Setup: A high-pressure batch reactor is charged with itaconic acid and a suitable solvent (e.g., methanol).

-

Catalyst Addition: A Pd/C catalyst (e.g., 5 wt%) is added to the reactor under an inert atmosphere.

-

Reaction Conditions: The reactor is pressurized with hydrogen gas (e.g., 50-100 bar) and heated to a temperature of 150-200 °C.

-

Reaction Monitoring: The reaction progress is monitored by measuring hydrogen uptake and analyzing aliquots by gas chromatography (GC).

-

Work-up: After the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude methyl-γ-butyrolactone intermediate.

Stage 2: Hydrogenation of Methyl-γ-butyrolactones to this compound

-

Reactor Setup: The crude methyl-γ-butyrolactone from Stage 1 is dissolved in a suitable solvent (e.g., water or an alcohol) and charged into a high-pressure reactor.

-

Catalyst Addition: A Ru/C catalyst (e.g., 5 wt%) is added under an inert atmosphere.

-

Reaction Conditions: The reactor is pressurized with hydrogen gas (e.g., 100-150 bar) and heated to a lower temperature than Stage 1 (e.g., 100-120 °C) to favor the diol formation.

-

Reaction Monitoring: The reaction is monitored by GC until the disappearance of the lactone peak.

-

Purification: After catalyst filtration and solvent removal, the resulting this compound is purified by vacuum distillation.

Another industrially relevant route is the hydroformylation (oxo-reaction) of 2-butene-1,4-diol, followed by hydrogenation of the resulting aldehyde.[3][6]

-

Reaction Pathway: 2-Butene-1,4-diol reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form 2-formyl-1,4-butanediol. This intermediate is then hydrogenated to yield this compound.

-

Catalysts and Conditions: Rhodium-based catalysts are often used for the hydroformylation step due to their high activity and selectivity. The subsequent hydrogenation can be carried out using catalysts such as Raney nickel.[3]

-

Process Considerations: This method allows for the synthesis of the target molecule from readily available C4 feedstocks.

Experimental Protocol: Hydroformylation and Hydrogenation of 2-Butene-1,4-diol

Step 1: Hydroformylation

-

Reactor Setup: A high-pressure autoclave is charged with 2-butene-1,4-diol, a rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), and a suitable ligand (e.g., a phosphine) in an appropriate solvent.

-

Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas, typically 1:1 to 1:2 ratio) to a pressure of 50-100 atm and heated to 80-120 °C.

-

Reaction Monitoring: The reaction is monitored by analyzing samples for the formation of the aldehyde intermediate using techniques like GC or NMR.

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the catalyst is separated. The solvent is removed to yield crude 2-formyl-1,4-butanediol.

Step 2: Hydrogenation

-

Reactor Setup: The crude 2-formyl-1,4-butanediol is dissolved in a suitable solvent (e.g., ethanol) and placed in a hydrogenation reactor.

-

Catalyst Addition: A Raney nickel catalyst is added to the solution.

-

Reaction Conditions: The reactor is pressurized with hydrogen to 50-100 atm and heated to 80-120 °C.

-

Reaction Monitoring: The reaction is monitored by the disappearance of the aldehyde peak in GC or IR analysis.

-

Purification: After the reaction, the catalyst is filtered off, the solvent is evaporated, and the final product, this compound, is purified by vacuum distillation.

Biosynthesis: The Future of Sustainable Production

The recent development of a microbial route for this compound production opens up new avenues for its sustainable synthesis from renewable resources.

-

Engineered Metabolic Pathway: The biosynthetic pathway in E. coli involves a four-step enzymatic cascade that starts from branched-chain amino acids. This engineered pathway demonstrates the feasibility of producing this diol through fermentation.

-

Potential Feedstocks: This approach allows for the use of renewable feedstocks like glucose, which are converted by the engineered microorganisms into the target molecule.

-

Future Outlook: While still in the early stages of development, microbial fermentation offers the potential for a more environmentally friendly and economically competitive production process compared to traditional chemical synthesis. Further optimization of the microbial strains and fermentation conditions is necessary to achieve industrial-scale production.

Analytical and Characterization Techniques

Accurate identification and quantification of this compound are crucial for quality control in both synthesis and application. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for analyzing the purity of this compound and for monitoring reaction progress.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane). For quantitative analysis, an internal standard is added.

-

GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., a wax-type column).

-

Injector: Set to a temperature of 250 °C.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60 °C and ramping up to 240 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

-

Data Analysis: The retention time of the this compound peak is used for identification by comparison with a standard. The mass spectrum, showing characteristic fragmentation patterns, confirms the identity of the compound. Quantification is performed by integrating the peak area relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule, confirming the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR are essential for the unambiguous characterization of this compound.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.[7][8][9][10] The solution must be homogeneous and free of any solid particles.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Analysis: The proton NMR spectrum will show distinct signals for the methyl, methylene, and methine protons, with characteristic chemical shifts and coupling patterns that can be used to confirm the structure.

-

¹³C NMR Analysis: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule, confirming the carbon skeleton.

-

Data Interpretation: The chemical shifts, integration of signals (for ¹H NMR), and coupling constants are analyzed to confirm the structure of this compound.

Applications in Research and Industry

The unique structural features of this compound make it a valuable molecule in several industrial and research applications.

Polymer Synthesis: A Monomer for Tailored Polyesters

This compound is used as a diol monomer in the synthesis of polyesters. The methyl branch in its structure disrupts the regularity of the polymer chain, which can lead to materials with lower crystallinity and modified thermal properties compared to polyesters made from linear diols like 1,4-butanediol. This allows for the fine-tuning of polymer properties such as flexibility, melting point, and glass transition temperature.

Chiral Synthesis in Drug Development

The enantiomerically pure forms of this compound are valuable chiral building blocks in the synthesis of pharmaceuticals. The presence of two reactive hydroxyl groups allows for the stepwise introduction of other functional groups, making it a versatile starting material for the construction of complex chiral molecules. Its use in the synthesis of biologically active compounds is an area of active research.

Conclusion and Future Perspectives

This compound is a molecule of growing importance, bridging the gap between bio-based feedstocks and high-value chemical products. While its discovery is recent, primarily driven by advances in synthetic chemistry and biotechnology, its potential applications are vast. The development of a microbial production route marks a significant step towards the sustainable manufacturing of this chiral diol.

Future research will likely focus on optimizing the biosynthetic pathway to improve titers and yields, making it a commercially viable alternative to chemical synthesis. Further exploration of its use as a monomer will undoubtedly lead to the development of novel polymers with unique properties. For drug development professionals, the availability of enantiomerically pure this compound provides a valuable new tool for the asymmetric synthesis of complex pharmaceutical agents. As research and development in these areas continue, this compound is poised to become a key player in the landscape of specialty chemicals.

Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Diagram 2: Synthetic Routes to this compound

Caption: Overview of chemical and biological synthetic routes.

Data Summary

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₂ | [1][2] |

| Molar Mass | 104.15 g/mol | [1] |

| IUPAC Name | 2-methylbutane-1,4-diol | [2] |

| CAS Number | 2938-98-9 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 126-127 °C | [11] |

| Density | ~0.992 g/mL at 20 °C | [12] |

References

-

A sustainable process for the production of this compound by hydrogenation of biomass-derived itaconic acid. (2022). Request PDF. [Link]

-

NMR Sample Preparation. (n.d.). University of Reading. [Link]

-

How to Prepare Samples for NMR. (n.d.). University of Leicester. [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. [Link]

-

Process for producing 2-formyl-1,4-butanediol. (1994). European Patent Office. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

-